N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Description
Oxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have been studied for their various biological activities . They are structurally similar to many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine .
Synthesis Analysis
The synthesis of oxazolo[4,5-b]pyridine derivatives has been discussed in recent approaches . The synthesis usually involves the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .Molecular Structure Analysis
The molecular structure of oxazolo[4,5-b]pyridine derivatives is characterized by a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at specific positions . The structure allows modifications at several positions, providing opportunities for the synthesis of a combinatorial library of new molecular entities .Chemical Reactions Analysis
The chemical reactions involving oxazolo[4,5-b]pyridine derivatives are diverse. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolo[4,5-b]pyridine derivatives can be influenced by the specific substituents on the molecule. For instance, the excited-state intramolecular charge transfer of these derivatives was investigated using time-dependent density functional theory .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-8-12(13-11(2)20-22-15(13)18-10)14(21)19-16(9-17)6-4-3-5-7-16/h8H,3-7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHUPDPNPQNYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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